Anthracene-1-d
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Overview
Description
Anthracene-1-d is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is known for its extended aromatic and conjugated π-system, which imparts interesting photochemical and photophysical properties . Anthracene derivatives, including this compound, are widely studied for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic materials .
Preparation Methods
The synthesis of Anthracene-1-d can be achieved through various methods. One common approach involves Friedel–Crafts reactions, where anthracene undergoes acylation followed by cyclization . Another method is the Elbs reaction, which involves the cyclodehydration of diarylmethanes . Industrial production often employs metal-catalyzed reactions with alkynes to construct the anthracene framework . For instance, a typical preparation method might involve the reaction of 1,4-dihydroxy-9,10-anthraquinone with tetrahydrofuran and potassium hydroxide, followed by methylation .
Chemical Reactions Analysis
Anthracene-1-d undergoes various types of chemical reactions, including:
Oxidation: Anthracene can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert anthracene derivatives into dihydroanthracene compounds.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce substituents at specific positions on the anthracene ring.
Common reagents used in these reactions include chlorine for halogenation and potassium hydroxide for cyclodehydration . Major products formed from these reactions include 9,10-dichloroanthracene and various anthraquinone derivatives .
Scientific Research Applications
Anthracene-1-d and its derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Anthracene-1-d involves its interaction with molecular targets through its conjugated π-system. This interaction can lead to the formation of reactive oxygen species (ROS) and other intermediates that exert biological effects . In the context of OLEDs and OFETs, the compound’s photophysical properties enable it to function as an efficient light-emitting material .
Comparison with Similar Compounds
Anthracene-1-d can be compared with other similar compounds, such as:
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, but arranged in an angular fashion.
Naphthalene: Consists of two fused benzene rings and is simpler in structure compared to anthracene.
Anthraquinone: An oxidized derivative of anthracene with two ketone groups, known for its use in dyes and pigments.
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties .
Properties
CAS No. |
14056-37-2 |
---|---|
Molecular Formula |
C14H10 |
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-deuterioanthracene |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i5D |
InChI Key |
MWPLVEDNUUSJAV-UICOGKGYSA-N |
Isomeric SMILES |
[2H]C1=C2C=C3C=CC=CC3=CC2=CC=C1 |
Canonical SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 |
Origin of Product |
United States |
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